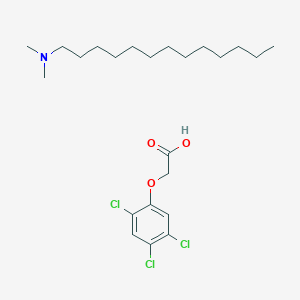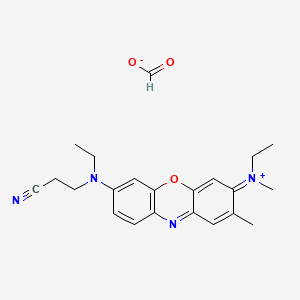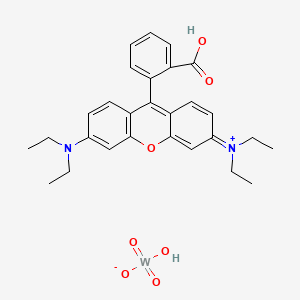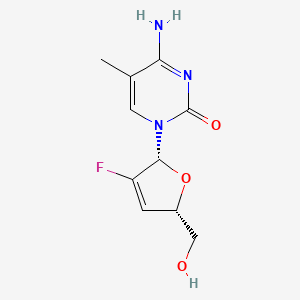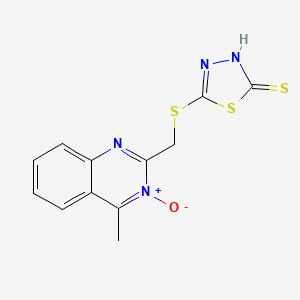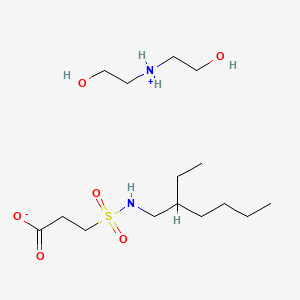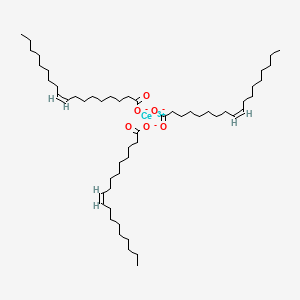
(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is a chemical compound known for its unique structure and properties It is a derivative of salicylic acid, where the salicylate group is attached to a cyclohexyl ring substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate typically involves the esterification of salicylic acid with the corresponding alcohol, (1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The salicylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted salicylates depending on the nucleophile used.
Scientific Research Applications
(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products due to its aromatic properties.
Mechanism of Action
The mechanism of action of (1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: A simpler ester of salicylic acid with a methyl group.
Ethyl salicylate: An ester of salicylic acid with an ethyl group.
Isopropyl salicylate: An ester of salicylic acid with an isopropyl group.
Uniqueness
(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is unique due to its cyclohexyl ring structure with specific methyl and isopropyl substitutions. This structural complexity can impart distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
93966-39-3 |
|---|---|
Molecular Formula |
C17H25O3- |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(1R)-2-hydroxy-1-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13+,14?,17-/m1/s1 |
InChI Key |
HHJUQKQNWTWFHP-DVJFUJMWSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



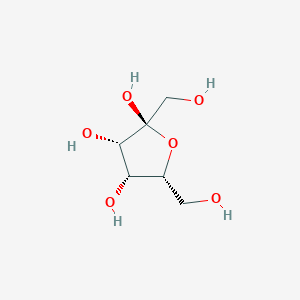

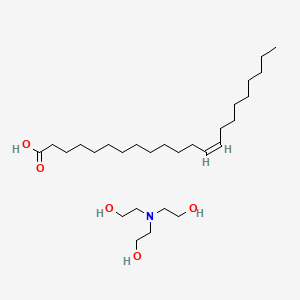
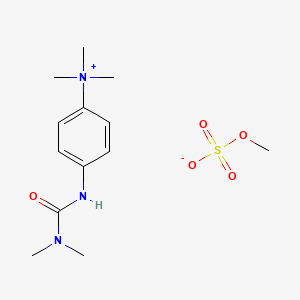
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

